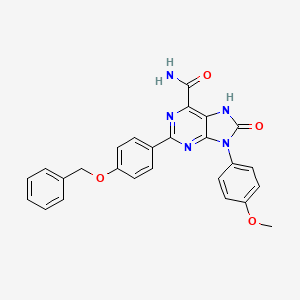

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule combining various functional groups, making it significant in scientific research. Its structure includes a benzyloxy phenyl group, a methoxyphenyl group, an oxo group, and a dihydropurine carboxamide, contributing to its diverse reactivity and application potential in fields like chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis processes.

Formation of 4-(benzyloxy)phenyl compound: : Starting with 4-hydroxybenzaldehyde, undergoes a benzyloxy substitution via Williamson ether synthesis, creating 4-(benzyloxy)benzaldehyde.

Incorporation of the 9-(4-methoxyphenyl) group: : Next, a Heck reaction or Suzuki coupling may be employed to attach the 4-methoxyphenyl group to the benzyloxyphenyl core structure.

Cyclization to the purine structure: : The intermediate then undergoes cyclization with appropriate nitrogen sources, creating the dihydropurine ring system.

Final carboxamide formation:

Industrial Production Methods: Scaling up the production of this compound for industrial use requires optimization of these reactions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms often facilitate these processes, emphasizing the need for precise reaction control and efficient purification techniques like HPLC or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various organic reactions due to its functional groups:

Oxidation: : Likely targets the methoxy and benzyloxy groups, potentially forming quinones or other oxidized species.

Reduction: : The oxo group can be reduced to hydroxyl, altering the molecule's properties significantly.

Substitution: : Halogenation, nitration, or sulfonation reactions may occur on the aromatic rings, diversifying its derivatives.

Oxidation: : KMnO4, CrO3, or other strong oxidizers.

Reduction: : NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: : Electrophilic aromatic substitution typically involves reagents like Br2, Cl2, HNO3, or H2SO4.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis Intermediate: : Its complex structure makes it a useful intermediate in synthesizing more intricate molecules or pharmaceuticals.

Catalysis: : Potentially serves as a ligand in transition metal catalysis, facilitating various organic transformations.

Biomolecular Probes: : Used in creating probes for studying cellular processes due to its distinct chemical properties.

Enzyme Inhibitors: : Its structure allows it to act as a scaffold for designing enzyme inhibitors, crucial in drug discovery.

Drug Development: : Serves as a lead compound in developing drugs targeting specific biological pathways, particularly in cancer and neurological disorders.

Diagnostic Agents: : Modified derivatives could be used in diagnostic imaging or as markers in medical tests.

Material Science: : Contributes to the development of advanced materials, such as polymers or coatings, with specific chemical properties.

Agriculture: : Potential use in creating agrochemicals for pest control or plant growth regulation.

Wirkmechanismus

The compound's effects are exerted through interactions with molecular targets such as enzymes or receptors. Its aromatic rings and functional groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact mechanism varies depending on the application, but often involves competitive inhibition or allosteric modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

2-(4-(benzyloxy)phenyl)-9-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: : Similar structure with a hydroxy group instead of methoxy.

2-(4-(benzyloxy)phenyl)-9-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: : Substitutes methoxy with a methyl group.

Uniqueness: 2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to its methoxy substituent, influencing its electronic properties and reactivity. This uniqueness allows for specific interactions and applications that similar compounds may not achieve.

And there you have it—a deep dive into the fascinating world of this compound. Anything else catch your interest?

Biologische Aktivität

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with a CAS number of 888426-24-2, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The molecular formula of the compound is C26H21N5O4, with a molecular weight of 467.5 g/mol. Its structure includes a purine core substituted with benzyloxy and methoxy groups, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H21N5O4 |

| Molecular Weight | 467.5 g/mol |

| CAS Number | 888426-24-2 |

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The oxygen radical absorbance capacity (ORAC) assay demonstrated that related compounds possess high antioxidant activity, suggesting that this compound may also mitigate oxidative stress in biological systems .

Neuroprotective Effects

Neuroprotection is a critical area of research for this compound. In studies involving models of neurodegenerative diseases such as Parkinson's disease (PD), compounds with similar structures have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration. For instance, a related compound exhibited an IC50 value of 0.062 µM against MAO-B, indicating potent inhibitory activity . This suggests that this compound could be a promising candidate for further development in neuroprotective therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through various assays. Compounds structurally related to it have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation. For example, a study indicated that derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This positions the compound as a candidate for treating inflammatory conditions.

The biological activities of this compound are likely mediated through several mechanisms:

- MAO-B Inhibition : The compound may act as a competitive inhibitor of MAO-B, reducing the breakdown of neurotransmitters like dopamine, which is crucial in neurodegenerative diseases.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound could protect neuronal cells from oxidative damage.

- Anti-inflammatory Pathways : Inhibition of NF-kB and other inflammatory mediators may contribute to its anti-inflammatory effects.

Case Studies

Several studies have documented the biological activities of similar compounds:

- Study on Neuroprotection : A recent study evaluated the neuroprotective effects of a related benzyloxy-substituted purine derivative in a PD model. The results indicated significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls .

- Anti-inflammatory Efficacy : Another investigation assessed the anti-inflammatory properties of derivatives in vitro and in vivo. The results showed substantial reductions in inflammatory markers following treatment with these compounds .

Eigenschaften

IUPAC Name |

9-(4-methoxyphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O4/c1-34-19-13-9-18(10-14-19)31-25-22(29-26(31)33)21(23(27)32)28-24(30-25)17-7-11-20(12-8-17)35-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,27,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQNNDIZPFWBQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.